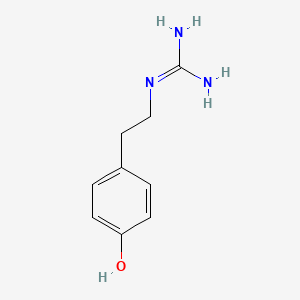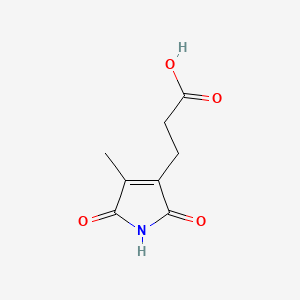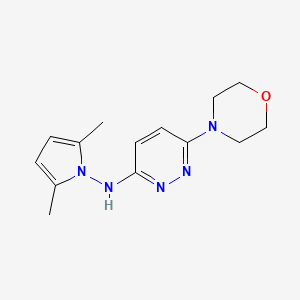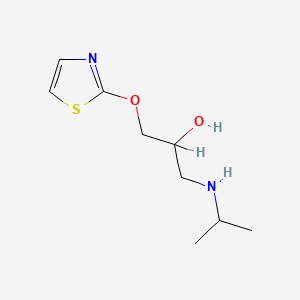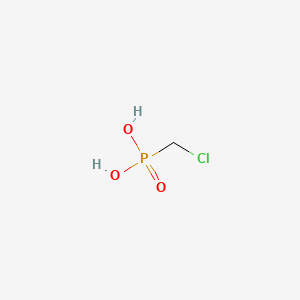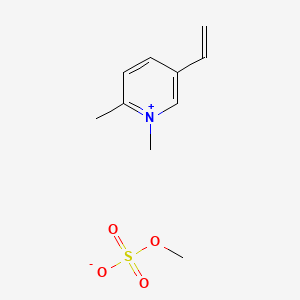
碲酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium tellurite, with the chemical formula K₂TeO₃, is an inorganic compound composed of potassium and tellurium. It appears as a white crystalline powder and is known for its use in microbiological media due to its selective toxicity towards certain bacteria . This compound is particularly significant in the field of microbiology for differentiating bacterial species based on their ability to reduce tellurite to elemental tellurium, which results in black colonies.
科学研究应用
Potassium tellurite has a wide range of applications in scientific research:
Microbiology: It is used in selective media to differentiate bacterial species based on their ability to reduce tellurite to tellurium.
Biochemistry: Potassium tellurite is used to study oxidative stress and the mechanisms of resistance in bacteria.
Industry: It is used in the production of semiconductors and in the synthesis of other tellurium compounds.
作用机制
Target of Action
Potassium tellurite primarily targets the squalene monooxygenase enzyme , a key player in the cholesterol and ergosterol biosynthesis pathway, which is essential for cell wall synthesis in yeasts and molds . It also interacts with cytochrome c oxidase and NADH-dependent respiration pathways .
Mode of Action
Potassium tellurite exerts its effects through the formation of superoxide radicals . This radical is derived, at least in part, from the enzymatic reduction of tellurite . The enzyme, tellurite reductase , reduces potassium tellurite, an electron acceptor, to metallic tellurite .
Biochemical Pathways
The toxicity of potassium tellurite in E. coli can be associated with the chemical activity of the tellurium oxyanion at various levels of bacterial metabolic pathways including, among others, inactivation of [Fe-S] center-containing dehydratases, cytoplasmic thiol oxidation, and enzyme .
Pharmacokinetics
It is known that potassium tellurite is a highly toxic compound for most microorganisms . Its toxicity is due to its ability to act as a strong oxidizing agent over a variety of cell components .
Result of Action
The result of potassium tellurite’s action is the generation of reactive oxygen species (ROS) . This leads to an increase in the generation of thiobarbituric acid-reactive substances (TBARs), inactivation of oxidative stress-sensitive [Fe-S] enzymes such as aconitase, and an increase of superoxide dismutase (SOD) activity .
Action Environment
The action of potassium tellurite is influenced by environmental factors. Its oxyanions are relatively stable environmentally, with tellurite being most abundant . The amount of tellurium released to the environment is increasing due to its applications in electronics, optics, batteries, and mining industries . This has led to an increase in environmental tellurium contamination, renewing biological interest in tellurium toxicity .
生化分析
Biochemical Properties
Potassium tellurite plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions of potassium tellurite is with the enzyme superoxide dismutase (SOD). Potassium tellurite induces the production of reactive oxygen species (ROS), which in turn activates SOD to mitigate oxidative stress . Additionally, potassium tellurite interacts with thiol-containing proteins, leading to the formation of tellurium-protein complexes that can disrupt normal cellular functions .
Cellular Effects
Potassium tellurite has profound effects on various types of cells and cellular processes. In bacterial cells, potassium tellurite induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to the activation of stress response pathways, including the upregulation of genes involved in antioxidant defense. In eukaryotic cells, potassium tellurite can interfere with cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of potassium tellurite involves its reduction to elemental tellurium within the cell. This reduction process generates reactive oxygen species, which can cause oxidative damage to cellular components . Potassium tellurite also binds to thiol groups in proteins, leading to the formation of tellurium-protein complexes that can inhibit enzyme activity and disrupt normal cellular functions . Additionally, potassium tellurite can induce the expression of genes involved in oxidative stress response, further highlighting its impact on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium tellurite can change over time due to its stability and degradation. Potassium tellurite is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to potassium tellurite can lead to the accumulation of oxidative damage and the activation of stress response pathways, which can have lasting effects on cellular function . In in vitro studies, the stability of potassium tellurite allows for consistent results over extended periods, making it a reliable tool for studying oxidative stress and microbial resistance .
Dosage Effects in Animal Models
The effects of potassium tellurite vary with different dosages in animal models. At low doses, potassium tellurite can induce mild oxidative stress and activate antioxidant defense mechanisms . At high doses, potassium tellurite can cause significant oxidative damage, leading to cell death and tissue damage . In animal models, threshold effects have been observed, where a certain dosage level triggers a pronounced toxic response. Additionally, high doses of potassium tellurite can result in toxic or adverse effects, including organ damage and impaired physiological functions .
Metabolic Pathways
Potassium tellurite is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The reduction of potassium tellurite to elemental tellurium is a key metabolic process that generates reactive oxygen species . This process involves enzymes such as superoxide dismutase and catalase, which help mitigate the oxidative stress induced by potassium tellurite . Additionally, potassium tellurite can affect metabolic flux and metabolite levels by disrupting normal cellular functions and inducing stress response pathways .
Transport and Distribution
Within cells and tissues, potassium tellurite is transported and distributed through various mechanisms. Potassium tellurite can enter cells via passive diffusion or active transport mechanisms, depending on the cell type and environmental conditions . Once inside the cell, potassium tellurite can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of potassium tellurite within cells can influence its activity and toxicity, with higher concentrations leading to more pronounced effects .
Subcellular Localization
The subcellular localization of potassium tellurite plays a crucial role in its activity and function. Potassium tellurite can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . In the cytoplasm, potassium tellurite can interact with thiol-containing proteins and enzymes, leading to the formation of tellurium-protein complexes . In the mitochondria, potassium tellurite can disrupt normal respiratory functions and induce oxidative stress, further highlighting its impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Potassium tellurite can be synthesized by reacting tellurium dioxide (TeO₂) with potassium hydroxide (KOH) in water. The reaction involves dissolving tellurium dioxide in water, followed by the addition of potassium hydroxide. The mixture is then heated and stirred until the reaction is complete, resulting in the formation of potassium tellurite. The solution is then filtered, and the filtrate is evaporated to obtain potassium tellurite crystals .
Industrial Production Methods: In industrial settings, potassium tellurite is produced by a similar method, but on a larger scale. The process involves the use of large reactors where tellurium dioxide and potassium hydroxide are mixed and heated. The resulting solution is then subjected to filtration and evaporation to yield potassium tellurite in bulk quantities .
Types of Reactions:
Reduction: Potassium tellurite can be reduced to elemental tellurium by strong reducing agents or through electrolysis.
Oxidation: When fused with nitrate salts, potassium tellurite can be oxidized to potassium tellurate (K₂TeO₄).
Acidification: Acidifying aqueous solutions of potassium tellurite results in the precipitation of tellurium dioxide (TeO₂).
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include hydrogen gas, sodium borohydride, and other strong reductants.
Oxidizing Agents: Nitrate salts are typically used for oxidation reactions.
Acidification: Strong acids like hydrochloric acid or sulfuric acid are used to acidify potassium tellurite solutions.
Major Products:
Elemental Tellurium (Te): Formed through reduction.
Potassium Tellurate (K₂TeO₄): Formed through oxidation.
Tellurium Dioxide (TeO₂): Formed through acidification.
相似化合物的比较
Sodium Tellurite (Na₂TeO₃): Similar in structure and reactivity but uses sodium instead of potassium.
Potassium Tellurate (K₂TeO₄): An oxidized form of potassium tellurite.
Sodium Tellurate (Na₂TeO₄): The sodium analog of potassium tellurate.
Uniqueness: Potassium tellurite is unique due to its selective toxicity towards certain bacteria, making it valuable in microbiological applications. Its ability to generate ROS and induce oxidative stress is a distinctive feature that sets it apart from other tellurium compounds .
属性
CAS 编号 |
7790-58-1 |
|---|---|
分子式 |
H2KO3Te |
分子量 |
216.7 g/mol |
IUPAC 名称 |
dipotassium;tellurite |
InChI |
InChI=1S/K.H2O3Te/c;1-4(2)3/h;(H2,1,2,3) |
InChI 键 |
FQRIUYARENIURW-UHFFFAOYSA-N |
SMILES |
[O-][Te](=O)[O-].[K+].[K+] |
规范 SMILES |
O[Te](=O)O.[K] |
Key on ui other cas no. |
7790-58-1 |
Pictograms |
Acute Toxic; Irritant |
同义词 |
potassium tellurate(IV) potassium tellurite |
产品来源 |
United States |
Q1: What is potassium tellurite and what is its primary use in a research setting?
A: Potassium tellurite (K2TeO3) is an inorganic compound commonly employed in microbiology research. It serves as a selective agent in culture media, inhibiting the growth of numerous Gram-negative bacteria while allowing the growth of certain Gram-positive bacteria, including specific pathogenic species. [, , , , , , , , , , , , , , ]
Q2: How does potassium tellurite exert its selective antimicrobial effect?
A: While the exact mechanism of tellurite's toxicity is still not fully understood, several hypotheses have been proposed. One prominent theory posits that potassium tellurite enters bacterial cells and undergoes reduction to metallic tellurium (Te0) within the cytoplasm. [, , , ] This reduction process is thought to be facilitated by intracellular oxidoreductases and may involve the utilization of NADH. [, ] The accumulation of insoluble tellurium crystals inside the bacterial cells is believed to be the primary cause of toxicity, potentially disrupting cellular processes and leading to cell death. [, ]
Q3: Are there specific bacterial species known to exhibit high resistance to potassium tellurite?
A: Yes, certain bacterial species, particularly some strains of Klebsiella pneumoniae and Escherichia coli O157:H7, are known to exhibit a high level of intrinsic resistance to potassium tellurite. [, , , , , ] This resistance is often associated with the presence of specific genes, such as the ter gene cluster, which encode for proteins involved in tellurite detoxification mechanisms. [, , , , ]
Q4: How can this resistance to potassium tellurite be beneficial in a research context?
A: The inherent resistance of certain bacterial species to potassium tellurite can be strategically exploited for their selective isolation and identification from clinical and environmental samples. For instance, incorporating potassium tellurite into MacConkey agar has proven effective in selectively culturing tellurite-resistant Klebsiella pneumoniae strains, particularly hypervirulent ones carrying the terW gene. [] This selective approach facilitates the detection and monitoring of potentially pathogenic bacteria in various settings. [, ]
Q5: Beyond its antimicrobial properties, does potassium tellurite have other applications in biological research?
A: Yes, potassium tellurite has shown potential as a tool for studying bacterial metabolism and respiratory activity. [] Research indicates that the reduction of tellurite by Mycobacterium leprae, although at low efficiency, provides a potential avenue to investigate the respiratory activities and metabolic pathways of this bacterium. []
Q6: What are the limitations of using potassium tellurite in bacterial research?
A: Despite its utility, potassium tellurite exhibits limitations. Some bacterial strains, including certain non-O157 Shiga toxin-producing Escherichia coli, display sensitivity to potassium tellurite, potentially leading to their underestimation in studies employing tellurite-containing selective media. [] Researchers must exercise caution and consider the potential impact of tellurite sensitivity when selecting appropriate media for specific bacterial isolation and enumeration.
Q7: Are there alternative selective agents that can be used in place of potassium tellurite?
A7: Yes, several alternative selective agents are available, with their choice depending on the specific research goals and the target bacterial species. Examples include:
- Sodium azide: A respiratory poison that inhibits cytochrome oxidase, often used to select for Gram-positive bacteria and suppress Gram-negative bacteria. [, ]
- Crystal violet: A dye that inhibits the growth of Gram-positive bacteria, frequently employed in selective media for Gram-negative bacteria. [, , ]
- Antibiotics: Various antibiotics, such as cefixime, cefsulodin, novobiocin, and bacitracin, can be incorporated into media to target specific bacterial groups or species. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


